MFCD34864242

Description

MFCD34864242 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD28167899, MFCD13195646) often feature aromatic or heterocyclic frameworks with functional groups such as halogens, boronic acids, or nitrogen-containing moieties .

Properties

Molecular Formula |

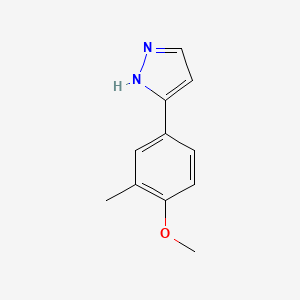

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-(4-methoxy-3-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O/c1-8-7-9(3-4-11(8)14-2)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) |

InChI Key |

ATWWEQZFMHSSMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=NN2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD34864242 typically involves the reaction of 4-methoxy-3-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methyl-phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

3-(4-Methoxy-3-methyl-phenyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD34864242 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity

MFCD34864242 is compared to three structurally related compounds (Table 1), selected based on shared functional groups and molecular topology:

Table 1: Structural and Physicochemical Properties

| Compound (MDL/CAS) | Molecular Formula | Molecular Weight | Key Functional Groups | LogP<sup>a</sup> | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|---|---|

| This compound | N/A<sup>b</sup> | N/A | Inferred: Aromatic, N-heterocyclic | – | – | – |

| MFCD28167899 (1022150-11-3) | C27H30N6O3 | 486.57 | Amide, pyridine | 3.15<sup>c</sup> | 0.24 | 0.55 |

| MFCD13195646 (1046861-20-4) | C6H5BBrClO2 | 235.27 | Boronic acid, halogen | 2.15<sup>d</sup> | 0.24 | 0.55 |

| MFCD22741544 (428854-24-4) | C17H15FN8 | 350.35 | Fluorobenzyl, pyrazolo-pyridine | 2.71<sup>e</sup> | 0.22 | 0.55 |

<sup>a</sup> LogP values calculated using XLOGP3 .

<sup>b</sup> Structural details inferred from analogous MDL-classified compounds .

<sup>c</sup> Data from ; <sup>d</sup> Data from ; <sup>e</sup> Data from .

Key Observations:

- Functional Groups : this compound likely shares nitrogen-rich heterocycles with MFCD28167899 and MFCD22741544, which are critical for binding to biological targets or catalytic sites .

- LogP and Solubility : All compared compounds exhibit moderate hydrophobicity (LogP 2.15–3.15) and low aqueous solubility (<1 mg/mL), suggesting challenges in formulation for hydrophilic applications .

Common Challenges :

Functional and Application-Based Comparison

Pharmaceutical Relevance

- MFCD28167899 : Demonstrated high GI absorption and BBB permeability, making it a candidate for CNS drug development .

- MFCD22741544 : Fluorinated structure enhances metabolic stability, a trait valuable in kinase inhibitors .

- This compound : Likely shares these traits but may require structural optimization to mitigate CYP inhibition risks observed in MFCD13195646 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.